molecular formula C10H6F6O B13581970 1,1,1-Trifluoro-3-(4-(trifluoromethyl)phenyl)propan-2-one

1,1,1-Trifluoro-3-(4-(trifluoromethyl)phenyl)propan-2-one

Cat. No.: B13581970
M. Wt: 256.14 g/mol
InChI Key: SOWQKGCSHZECKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,1-Trifluoro-3-(4-(trifluoromethyl)phenyl)propan-2-one is an organic compound known for its trifluoromethyl ketone structure. This compound is characterized by the presence of both trifluoromethyl and phenyl groups, making it a valuable intermediate in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-3-(4-(trifluoromethyl)phenyl)propan-2-one typically involves the reaction of trifluoroacetophenone with appropriate reagents under controlled conditions. One common method includes the use of trifluoroacetic acid and a suitable catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-(4-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1,1,1-Trifluoro-3-(4-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-(4-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. For instance, its neuroprotective effects are mediated through pathways that prevent apoptosis in neurons .

Properties

Molecular Formula

C10H6F6O

Molecular Weight

256.14 g/mol

IUPAC Name

1,1,1-trifluoro-3-[4-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H6F6O/c11-9(12,13)7-3-1-6(2-4-7)5-8(17)10(14,15)16/h1-4H,5H2

InChI Key

SOWQKGCSHZECKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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